Chiral Ethyl vs. Achiral Methyl Linker: Impact on CB₁ Receptor Potency
The target compound bears a chiral 1-aminoethyl substituent at the pyrazolo[4,3-c]pyridine 3-position, which maps directly onto the ethyl group present in the most potent CB₁ antagonist in the Yogeeswari series. Compound 8a (N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide) displayed an IC₅₀ of 49.6 nM against CB₁ and ED₅₀ values of 23.8 mg/kg (CCI model) and 29.0 mg/kg (PSNI model) [1]. In contrast, the N5-methyl analog in the same series showed no significant efficacy in either neuropathic pain model [1], underscoring the essential role of the ethyl substituent for in vivo activity.
| Evidence Dimension | CB₁ receptor functional antagonism and in vivo neuropathic pain efficacy |
|---|---|
| Target Compound Data | Ethyl substituent at the 3-position chiral center (precursor to bioactive ethyl-substituted analogs) |
| Comparator Or Baseline | N5-Methyl analog: no significant activity in CCI or PSNI rodent models |
| Quantified Difference | Ethyl-substituted analog (8a): CB₁ IC₅₀ = 49.6 nM; ED₅₀ CCI = 23.8 mg/kg; ED₅₀ PSNI = 29.0 mg/kg vs. Methyl analog: inactive |
| Conditions | Human recombinant CB₁ receptor binding assay; chronic constriction injury (CCI) and partial sciatic nerve injury (PSNI) rat models |
Why This Matters
Procuring the ethyl-substituted intermediate ensures access to the SAR-proven substitution pattern required for CB₁-mediated neuropathic pain efficacy; the methyl analog is a dead end for this indication.
- [1] Yogeeswari P, Sharma M, Samala G, et al. Discovery of novel tetrahydro-pyrazolo[4,3-c]pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. Eur. J. Med. Chem. 2013, 66, 211–220. Compound 8a: CB₁ IC₅₀ = 49.6 nM; ED₅₀ CCI = 23.8 mg/kg; ED₅₀ PSNI = 29.0 mg/kg. View Source
